molecular formula C20H20N2OS B2863612 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide CAS No. 2034271-00-4

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide

Cat. No.: B2863612
CAS No.: 2034271-00-4
M. Wt: 336.45
InChI Key: NMXVPOLWXNBMCA-UHFFFAOYSA-N
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Description

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide is a synthetic organic compound that features a complex structure with a phenyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the thiophene ring is introduced through a cross-coupling reaction.

    Introduction of the Phenyl Group: The phenyl group is then attached to the pyridine ring using a Friedel-Crafts acylation reaction.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methyl)butanamide
  • 2-phenyl-N-((5-(pyridin-4-yl)thiophen-2-yl)methyl)butanamide

Uniqueness

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.

Properties

IUPAC Name

2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-18(16-7-4-3-5-8-16)20(23)22-13-15-11-17(14-21-12-15)19-9-6-10-24-19/h3-12,14,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXVPOLWXNBMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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